molecular formula C9H6N2O2Se B4330995 4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE

4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE

Cat. No.: B4330995
M. Wt: 253.13 g/mol
InChI Key: KQQSZBMVFGVHRW-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE is a compound that belongs to the class of organic compounds known as selenadiazoles. These compounds are characterized by the presence of a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms. The benzodioxole moiety in the compound adds to its unique structural and chemical properties.

Preparation Methods

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE typically involves the reaction of benzodioxole derivatives with selenadiazole precursors under specific conditions. One common method involves the use of selenium dioxide (SeO2) as a reagent in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of selenoxides, while reduction may yield selenides.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE can be compared with other similar compounds such as:

    4-(2H-1,3-BENZODIOXOL-5-YL)BENZOIC ACID: This compound has a similar benzodioxole moiety but differs in its functional groups and overall structure.

    4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-OL: This compound also contains the benzodioxole moiety but has different substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its selenadiazole ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)selenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2Se/c1-2-8-9(13-5-12-8)3-6(1)7-4-14-11-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQSZBMVFGVHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C[Se]N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE
Reactant of Route 2
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4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE
Reactant of Route 3
4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE
Reactant of Route 4
4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE
Reactant of Route 5
4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE
Reactant of Route 6
Reactant of Route 6
4-(2H-1,3-BENZODIOXOL-5-YL)-1,2,3-SELENADIAZOLE

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